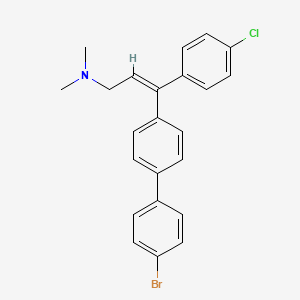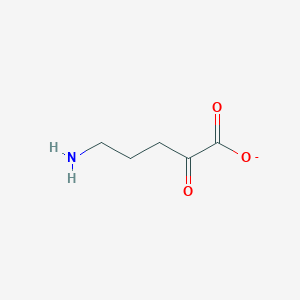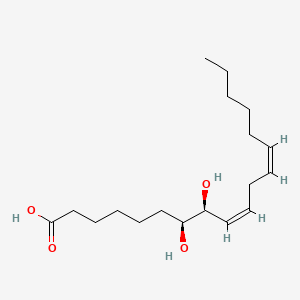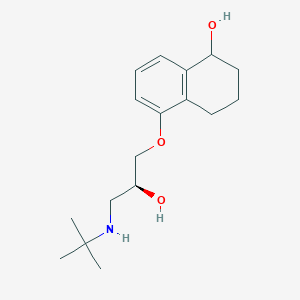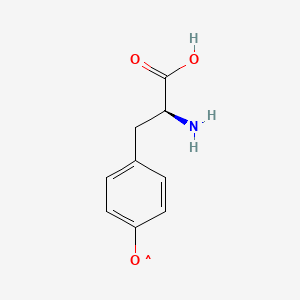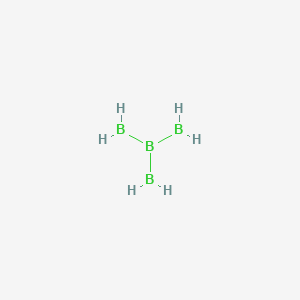
2-Boryltriborane(5)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triborylborane is a member of boranes.
Applications De Recherche Scientifique
Synthesis and Properties
- Triborane(5) Compounds with Diamino Substituents : The synthesis and properties of triborane(5) compounds with bulky diamino substituents on terminal boron atoms are studied. These include the synthesis of fluorotriborane and chlorotriborane(5), highlighting the potential of these compounds in advanced chemical synthesis (Hayashi et al., 2011).
Organic Synthesis and Catalysis
- sp(2)-sp(3) Diboranes in Organic Synthesis : sp(2)-sp(3) diboranes, where one boron atom of a conventional diborane(4) is quaternised, serve as mild and convenient sources of the boryl anion for use in organic synthesis and catalysis, demonstrating the significance of boron-centered nucleophiles in modern synthetic organic chemistry (Dewhurst et al., 2015).
Functionalization in Organic Chemistry
- Metal-Free sp(2)-C-H Borylation : The metal-free C-H borylation of aromatic and olefinic C-H bonds with 2-aminophenylboranes, using a frustrated Lewis pair mechanism, is a notable application in organic chemistry. This demonstrates the versatility of boron compounds in facilitating novel reactions (Chernichenko et al., 2016).
Iridium-Catalysed Borylation
- Borylation of Carboranes : The iridium-catalysed borylation of carboranes, which are carbon-boron molecular clusters, demonstrates the use of boron compounds in creating new and functionalized molecular structures, pivotal in materials science and organometallic chemistry (Cheng et al., 2017).
Palladium-Catalysed Reactions
- Palladium-catalysed Borylsilylation and Borylstannylative Dimerization : The role of borylsilane and borylstannane in palladium-catalysed reactions to produce alkenylboranes and telomers is a significant area of research, showing the versatility of boron compounds in complex chemical syntheses (Onozawa et al., 1999).
Structural and Bonding Studies
- Main Group Heterocarboranes : Research on main group heterocarboranes, including boron, focuses on their structural, bonding, and reaction chemistry. These studies are crucial for understanding the versatile applications of boron in various fields, such as materials science and organometallic chemistry (Hosmane & Maguire, 1990).
Borylation in Organic Chemistry
- Borylation of Alkynes under Base/Coinage Metal Catalysis : The borylation of alkynes, particularly with base and coinage metals, highlights the significance of boron compounds in the creation of functionally diverse alkenylboranes, important in natural product synthesis and material science (Yoshida, 2016).
Propriétés
Nom du produit |
2-Boryltriborane(5) |
|---|---|
Formule moléculaire |
B4H6 |
Poids moléculaire |
49.3 g/mol |
Nom IUPAC |
tris(boranyl)borane |
InChI |
InChI=1S/B4H6/c1-4(2)3/h1-3H2 |
Clé InChI |
QCUFEJNRHBHENA-UHFFFAOYSA-N |
SMILES canonique |
BB(B)B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2R,5E,10R,11R,12R,16S)-2-Hydroxy-2,6,10-trimethyl-15-methylidene-13,18-dioxatricyclo[9.6.1.012,16]octadec-5-en-14-one](/img/structure/B1230908.png)
![(E)-2-(2-(Pyridin-4-ylmethylene)hydrazinyl)benzo[d]thiazole](/img/structure/B1230909.png)
![[(1S,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1230910.png)
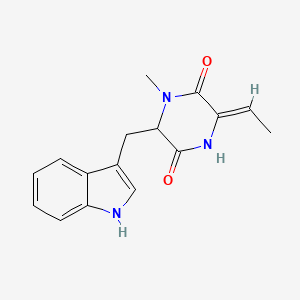
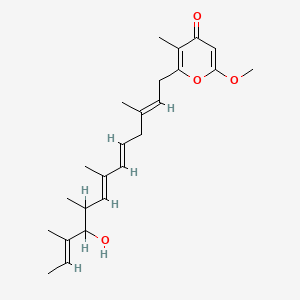
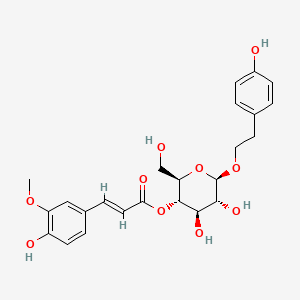
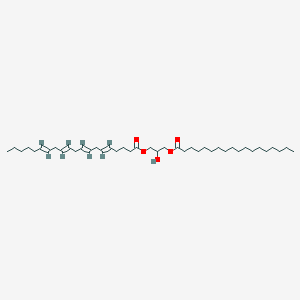
![{(1r,2r,3r)-2-[(3e)-4,8-Dimethylnona-3,7-Dien-1-Yl]-2-Methyl-3-[(1e,5e)-2,6,10-Trimethylundeca-1,5,9-Trien-1-Yl]cyclopropyl}methyl Trihydrogen Diphosphate](/img/structure/B1230923.png)
